molecular formula C10H25NO2Si2 B1581703 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane CAS No. 21297-72-3

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane

Cat. No.: B1581703
CAS No.: 21297-72-3
M. Wt: 247.48 g/mol
InChI Key: IDVJQEHLTBUQAQ-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane is a unique organosilicon compound that features both silicon and nitrogen atoms within its cyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the aza-silacyclopentane framework. One common method involves the use of diethoxyamine and a silicon-based reagent under controlled conditions to form the desired cyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of different organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are often performed in ether solvents under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines; reactions are conducted in polar aprotic solvents like tetrahydrofuran.

Major Products Formed

    Oxidation: Siloxane derivatives

    Reduction: Silane derivatives

    Substitution: Various organosilicon compounds depending on the nucleophile used

Scientific Research Applications

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: Employed in the development of silicon-based materials with unique properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane involves its ability to undergo various chemical transformations due to the presence of reactive silicon and nitrogen atoms. These transformations can lead to the formation of new bonds and the generation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diethoxy-1-(trimethylsilyl)-1,2-azasilolidine
  • 2,2-Diethoxy-1-{1-[(trimethylsilyl)methyl]-1H-1,2,3-triazol-4-yl}ethanone

Uniqueness

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane is unique due to its specific cyclic structure that incorporates both silicon and nitrogen atoms. This structural feature imparts distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.

Properties

IUPAC Name

(2,2-diethoxyazasilolidin-1-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO2Si2/c1-6-12-15(13-7-2)10-8-9-11(15)14(3,4)5/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVJQEHLTBUQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si]1(CCCN1[Si](C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066697
Record name 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21297-72-3
Record name 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21297-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aza-2-silacyclopentane, 2,2-diethoxy-1-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021297723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aza-2-silacyclopentane, 2,2-diethoxy-1-(trimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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